molecular formula C12H13NO2 B1328995 2-(2-Furylmethoxy)-4-methylaniline CAS No. 946774-09-0

2-(2-Furylmethoxy)-4-methylaniline

Cat. No.: B1328995
CAS No.: 946774-09-0
M. Wt: 203.24 g/mol
InChI Key: KDBHMFDZENNEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Furylmethoxy)-4-methylaniline is an organic compound with the molecular formula C12H13NO2 It is characterized by the presence of a furan ring, a methoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furylmethoxy)-4-methylaniline typically involves the reaction of 2-furylmethanol with 4-methylaniline in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Furylmethoxy)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(2-Furylmethoxy)-4-methylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furylmethoxy)-4-methylaniline involves its interaction with specific molecular targets. The furan ring and methoxy group can participate in hydrogen bonding and π-π interactions with target molecules, modulating their activity. The aniline moiety can interact with enzymes and receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

  • 2-(2-Furylmethoxy)aniline
  • 4-(2-Furylmethoxy)-2-methylaniline
  • 2,5-Dimethylfuran

Comparison: 2-(2-Furylmethoxy)-4-methylaniline is unique due to the specific positioning of the methoxy and aniline groups, which confer distinct chemical and biological properties. Compared to 2-(2-Furylmethoxy)aniline, the presence of the methyl group in this compound can influence its reactivity and interactions with other molecules. Similarly, 4-(2-Furylmethoxy)-2-methylaniline has a different substitution pattern, affecting its chemical behavior .

Biological Activity

2-(2-Furylmethoxy)-4-methylaniline, also known by its CAS number 946774-09-0, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₂H₁₃NO₂
  • Molecular Weight : 203.24 g/mol
  • Density : Approximately 1.158 g/cm³
  • Boiling Point : Predicted to be around 350.5 °C
  • pKa : Approximately 4.88

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activities and influence signaling pathways, which may lead to therapeutic effects against certain diseases.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest, particularly in the S phase, leading to apoptosis in cancer cells .
  • Antioxidant Activity : It may also function as an antioxidant, reducing oxidative stress within cells .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antitumor Activity :
    • Preliminary studies suggest that compounds similar to this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) through mechanisms involving cell cycle regulation and apoptosis pathways .
  • Antioxidant Properties :
    • The compound has been noted for its potential as an antioxidant, which could play a role in protecting cells from oxidative damage and reducing the risk of chronic diseases .
  • Neuroprotective Effects :
    • Some studies have indicated that derivatives of this compound might possess neuroprotective properties, although more research is needed to confirm these effects specifically for this compound.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

Table 1: Antitumor Activity Comparison

CompoundCell LineIC50 (μM)Inhibition Rate (%)
IMB-1406HepG26.9299.98
SunitinibHepG27.6098.61
This compound (predicted)VariousTBDTBD

Note: IC50 values for this compound are not yet available but are expected to be comparable based on structural similarities with other tested compounds.

Properties

IUPAC Name

2-(furan-2-ylmethoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-4-5-11(13)12(7-9)15-8-10-3-2-6-14-10/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBHMFDZENNEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.